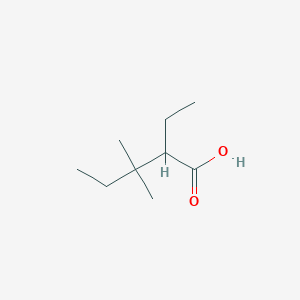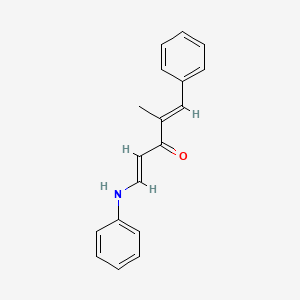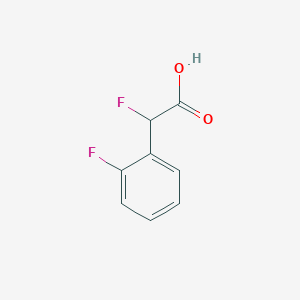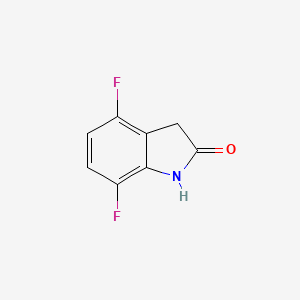
2-Ethyl-3,3-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid derivative characterized by its branched structure, which includes an ethyl group and two methyl groups attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3,3-dimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of 2-ethyl-3,3-dimethylpentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrolysis of nitriles. This method includes the reaction of an alkyl halide with cyanide ion to form a nitrile, followed by hydrolysis to produce the carboxylic acid . Additionally, the carboxylation of Grignard reagents is another viable method for synthesizing carboxylic acids, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or aldehydes.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted carboxylic acids .
Applications De Recherche Scientifique
2-Ethyl-3,3-dimethylpentanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-ethyl-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence enzyme activity, metabolic processes, and cellular signaling pathways . The compound’s branched structure may also affect its binding affinity and specificity for certain molecular targets .
Comparaison Avec Des Composés Similaires
- 2,3-Dimethylpentanoic acid
- 3,4-Dimethylpentanoic acid
- 2-Ethyl-3,4-dimethylpentanoic acid
Comparison: 2-Ethyl-3,3-dimethylpentanoic acid is unique due to its specific branching pattern, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity profiles . These differences can make it more suitable for certain applications in research and industry .
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-ethyl-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C9H18O2/c1-5-7(8(10)11)9(3,4)6-2/h7H,5-6H2,1-4H3,(H,10,11) |
Clé InChI |
BXLOJWIDHZWBOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)



![11,19-Dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),5,17(22),18,20-pentaen-13-one](/img/structure/B12328296.png)
![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)
acetic acid](/img/structure/B12328311.png)
![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)


![3-ethylsulfanyl-2,3,4,4a,5,8a-hexahydro-1H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B12328332.png)
![6H-Pyrrolo[3,2-c]pyridin-6-one, 1,5-dihydro-3-iodo-](/img/structure/B12328338.png)

